4-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-furoate
Overview
Description
4-(2-Cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-furoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, ethoxy groups, and a furoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-furoate typically involves multi-step organic reactions. The starting materials often include substituted phenols and furoic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(2-Cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-furoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or marker in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-furoate involves its interaction with specific molecular targets and pathways. The cyano group and ethoxy groups may play a role in binding to enzymes or receptors, while the furoate moiety may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate
- 4-(2-Cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-hydroxyphenyl 2-furoate
Uniqueness
4-(2-Cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-furoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can make it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-3-23-17-11-13(10-14(12-20)18(21)24-4-2)7-8-15(17)26-19(22)16-6-5-9-25-16/h5-11H,3-4H2,1-2H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQOVEQZRNUBMR-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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